molecular formula C7H12O3 B13509740 ethyl (2R)-2-hydroxypent-4-enoate

ethyl (2R)-2-hydroxypent-4-enoate

Cat. No.: B13509740
M. Wt: 144.17 g/mol
InChI Key: BHBWGDPROGTKMS-ZCFIWIBFSA-N
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Description

Ethyl (2R)-2-hydroxypent-4-enoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly found in natural products. This particular compound features a hydroxyl group and a double bond, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2R)-2-hydroxypent-4-enoate can be synthesized through several methods. One common approach involves the esterification of (2R)-2-hydroxypent-4-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-hydroxypent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The double bond can be reduced to a single bond using hydrogenation with catalysts such as palladium on carbon.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Thionyl chloride in an inert solvent like dichloromethane.

Major Products Formed

    Oxidation: Ethyl (2R)-2-oxopent-4-enoate.

    Reduction: Ethyl (2R)-2-hydroxypentanoate.

    Substitution: Ethyl (2R)-2-chloropent-4-enoate.

Scientific Research Applications

Ethyl (2R)-2-hydroxypent-4-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways involving esters.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl (2R)-2-hydroxypent-4-enoate involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the ester functionality can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can influence biochemical pathways and cellular processes.

Comparison with Similar Compounds

Ethyl (2R)-2-hydroxypent-4-enoate can be compared with similar compounds such as:

    Ethyl (2S)-2-hydroxypent-4-enoate: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    Ethyl 2-hydroxybutanoate: Lacks the double bond present in this compound.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

The uniqueness of this compound lies in its specific stereochemistry and the presence of both a hydroxyl group and a double bond, which confer distinct reactivity and applications.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

ethyl (2R)-2-hydroxypent-4-enoate

InChI

InChI=1S/C7H12O3/c1-3-5-6(8)7(9)10-4-2/h3,6,8H,1,4-5H2,2H3/t6-/m1/s1

InChI Key

BHBWGDPROGTKMS-ZCFIWIBFSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CC=C)O

Canonical SMILES

CCOC(=O)C(CC=C)O

Origin of Product

United States

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